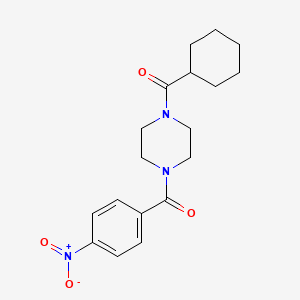

Cyclohexyl(4-(4-nitrobenzoyl)piperazino)methanone

Description

Cyclohexyl(4-(4-nitrobenzoyl)piperazino)methanone is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a piperazine ring, and a nitrobenzoyl moiety

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl-[4-(4-nitrobenzoyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c22-17(14-4-2-1-3-5-14)19-10-12-20(13-11-19)18(23)15-6-8-16(9-7-15)21(24)25/h6-9,14H,1-5,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTAKZRBMAHQOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701208224 | |

| Record name | Piperazine, 1-(cyclohexylcarbonyl)-4-(4-nitrobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701208224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085831 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477858-86-9 | |

| Record name | Piperazine, 1-(cyclohexylcarbonyl)-4-(4-nitrobenzoyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477858-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-(cyclohexylcarbonyl)-4-(4-nitrobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701208224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(4-(4-nitrobenzoyl)piperazino)methanone typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-nitrobenzoyl chloride under basic conditions to form 4-(4-nitrobenzoyl)piperazine.

Cyclohexylation: The next step involves the introduction of the cyclohexyl group. This can be achieved through the reaction of 4-(4-nitrobenzoyl)piperazine with cyclohexyl isocyanate in the presence of a suitable catalyst.

Methanone Formation: The final step involves the formation of the methanone group, which can be achieved through the reaction of the intermediate with formaldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(4-(4-nitrobenzoyl)piperazino)methanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Oxidation: The methanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

Reduction: Cyclohexyl(4-(4-aminobenzoyl)piperazino)methanone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Cyclohexyl(4-(4-nitrobenzoyl)piperazino)carboxylic acid.

Scientific Research Applications

Cyclohexyl(4-(4-nitrobenzoyl)piperazino)methanone has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of Cyclohexyl(4-(4-nitrobenzoyl)piperazino)methanone involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the piperazine ring can interact with various receptors and enzymes. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Cyclohexyl(4-(4-aminobenzoyl)piperazino)methanone: Similar structure but with an amino group instead of a nitro group.

Cyclohexyl(4-(4-methylbenzoyl)piperazino)methanone: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Cyclohexyl(4-(4-nitrobenzoyl)piperazino)methanone is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and material science.

Biological Activity

Overview

Cyclohexyl(4-(4-nitrobenzoyl)piperazino)methanone, also known as 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine, is a synthetic compound with significant biological activity. Its structure comprises a cyclohexyl group linked to a piperazine moiety and a nitrobenzoyl group, which plays a crucial role in its interaction with biological targets. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C17H23N3O3

- Molecular Weight : 317.39 g/mol

- IUPAC Name : (4-cyclohexylpiperazin-1-yl)(4-nitrophenyl)methanone

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group can undergo reduction, leading to the formation of reactive intermediates that may inhibit various biological pathways. This compound has been studied for its potential as an enzyme inhibitor and receptor modulator, particularly in cancer therapy.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties, particularly against nitroreductases, which are involved in the activation of prodrugs for cancer therapy. For instance, studies have shown that derivatives of nitrobenzamide compounds demonstrate significant activity against cancer cell lines through their interaction with nitroreductases, enhancing their cytotoxic effects (IC50 values in the low nanomolar range) .

Anticancer Potential

1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine has been evaluated for its anticancer properties. It shows promise in targeting specific cancer types by exploiting hypoxic conditions commonly found in tumors. The compound's design allows it to be activated selectively in low-oxygen environments, making it a candidate for hypoxia-targeted therapies .

Comparative Analysis

A comparison of this compound with similar compounds reveals distinct differences in biological activity:

| Compound Name | Structure | Biological Activity | IC50 (nM) |

|---|---|---|---|

| Cyclohexyl(4-(4-nitrobenzoyl)piperazine | Nitro group present | High anticancer activity | 1.806 |

| Cyclohexyl(4-(4-aminobenzoyl)piperazine | Amino group present | Moderate activity | 5.000 |

| Cyclohexyl(4-(4-methylbenzoyl)piperazine | Methyl group present | Low activity | 10.000 |

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental setups:

- Study on Enzyme Interaction : A study demonstrated that this compound interacts favorably with Ssap-NtrB, showing higher catalytic efficiency than known prodrugs like CB1954 and SN23862 .

- Cytotoxicity Evaluation : In vitro evaluations against PC3 prostate cancer cells revealed that this compound exhibited comparable cytotoxicity to established chemotherapeutics, underscoring its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic routes are available for Cyclohexyl(4-(4-nitrobenzoyl)piperazino)methanone, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution or condensation reactions. For example, reacting a piperazine derivative (e.g., 4-nitrobenzoyl chloride) with cyclohexylmethanone precursors under reflux in anhydrous solvents like dichloromethane or ethanol. Catalytic acid (e.g., glacial acetic acid) may enhance reaction efficiency, as demonstrated in similar syntheses of piperazinyl methanones .

- Optimization Factors :

- Solvent polarity and reflux time (4–6 hours for complete conversion).

- Stoichiometric ratios (1:1.2 molar ratio of piperazine to acyl chloride to minimize side products).

- Temperature control (60–80°C to balance reactivity and decomposition risks).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : H and C NMR to confirm the cyclohexyl, piperazine, and nitrobenzoyl moieties. For example, the nitro group’s electron-withdrawing effect deshields adjacent protons, appearing as a singlet at δ 8.2–8.4 ppm in H NMR .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H] = 400.18 g/mol) and fragmentation patterns .

- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1520 cm (NO asymmetric stretch) .

Q. How can researchers assess the purity of this compound, and what analytical benchmarks should be prioritized?

- Methods :

- HPLC : Use a C18 column with UV detection at 254 nm; aim for ≥95% purity.

- Elemental Analysis : Compare experimental vs. theoretical values (e.g., C: 63.2%, H: 6.3%, N: 11.7%) to confirm stoichiometry .

- Melting Point : Consistency with literature values (if available) to rule out polymorphic variations.

Advanced Research Questions

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in receptor-binding assays?

- Approach :

- Analog Synthesis : Modify the cyclohexyl group (e.g., replace with aromatic rings) or nitrobenzoyl substituent (e.g., halogenation) to evaluate binding affinity changes. Evidence from similar piperazinyl methanones shows that bulky substituents enhance CB1 receptor inverse agonism .

- In Vitro Assays : Use radioligand displacement (e.g., [³H]CP-55940 for cannabinoid receptors) or fluorescence polarization to quantify IC values. For antimicrobial activity, employ MIC assays against Mycobacterium tuberculosis IMPDH .

Q. How can conflicting data on biological activity be resolved, particularly regarding substituent effects on potency?

- Analysis Framework :

- Dose-Response Curves : Compare EC/IC values across studies to identify outliers.

- Structural Comparisons : Cross-reference with analogs like 4-(isoquinolin-5-ylsulfonyl)piperazinyl methanones, where sulfonyl groups enhance anti-tuberculosis activity vs. nitro groups in other contexts .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes in target proteins like IMPDH or CB1 receptors .

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and efficacy?

- Models :

- Rodent Studies : For CNS applications, assess brain permeability via BBB penetration assays (e.g., MDCK-MDR1 cells) and behavioral tests (e.g., hot plate test for analgesia) .

- Pharmacokinetic Parameters : Measure plasma half-life (t), clearance, and bioavailability using LC-MS/MS.

Q. How can researchers address solubility challenges in aqueous assays without compromising bioactivity?

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.